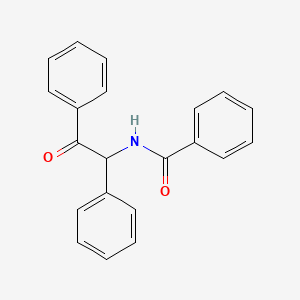

N-(2-oxo-1,2-diphenyl-ethyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

6942-03-6 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(2-oxo-1,2-diphenylethyl)benzamide |

InChI |

InChI=1S/C21H17NO2/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21(24)18-14-8-3-9-15-18/h1-15,19H,(H,22,24) |

InChI Key |

MQFNDRPLCKPYRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Architecture and Stereochemical Considerations of N 2 Oxo 1,2 Diphenyl Ethyl Benzamide

Theoretical Conformational Analysis

Computational studies have provided significant insights into the preferred conformations and rotational energy landscapes of N-(2-oxo-1,2-diphenyl-ethyl)benzamide and related molecules.

Investigation of Rotational Barriers around C-N and C-C Bonds in this compound Analogues

The rotation around the amide C-N bond in benzamides is hindered due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. mdpi.com This restricted rotation can lead to the existence of distinct conformational isomers. mdpi.comresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are employed to evaluate the rotational barriers. For instance, in related N-benzhydrylformamides, the energy barrier for the syn-anti conformational transition of the formyl moiety has been calculated using the M06-2X functional. mdpi.com The process involves one-dimensional scans of the potential energy surface by varying the relevant torsion angles in steps, followed by optimization of all other geometric parameters. mdpi.com

Analysis of s-cis and s-trans Conformations of the α-Ketoamide Moiety

The α-ketoamide functional group can adopt two primary planar conformations: s-cis and s-trans, referring to the relative orientation of the two carbonyl groups. Computational studies indicate a preference for the s-trans conformation, where the two oxygen atoms are in a trans disposition. nih.gov This preference is largely attributed to minimizing the mutual repulsion between the oxygen lone pairs that occurs in the s-cis conformation. nih.gov

The C-C bond length between the two carbonyls differs slightly between the conformers, with calculated values of 1.52-1.54 Å in s-trans conformers and 1.54-1.55 Å in s-cis forms. nih.gov The lack of significant shortening in this bond length suggests a minimal resonance contribution between the two carbonyl groups. nih.gov The electronic properties of the amide group are also influenced by this conformation. In the s-trans arrangement, the resonance form where the nitrogen atom is double-bonded to the carbon becomes more significant, reducing the electrostatic repulsion between the negatively charged nitrogen and the distal oxygen. nih.gov Conversely, in the s-cis conformation, the amide bond is slightly stretched, and the nitrogen atom becomes more negatively charged. nih.gov

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction has been instrumental in determining the precise solid-state structure of this compound and its derivatives, providing definitive information on bond lengths, bond angles, and torsion angles.

Solid-State Molecular Conformation and Geometry of this compound and Derivatives

In another related structure, 2-oxo-1,2-diphenylethyl diisopropylcarbamate, both the R- and S-enantiomers show a highly similar conformation where the urethane (B1682113) function and the benzoyl group are nearly perpendicular to each other. nih.gov This significant twist is likely influenced by the steric bulk of the phenyl substituent. nih.gov The carbamate (B1207046) functional moieties in this derivative are essentially planar. nih.gov

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the crystal packing of these molecules. Both intermolecular and intramolecular hydrogen bonds are frequently observed. In the crystal structure of N-(2-oxo-2-phenylacetyl)benzamide, intermolecular bifurcated acceptor N—H⋯O and C—H⋯O hydrogen bonds link inversion-related molecules to form dimers. nih.gov These interactions create specific ring motifs, denoted as R¹₂(7) and R²₂(8). nih.gov The crystal structure is further stabilized by weak intermolecular C—H⋯π interactions. nih.gov

In other benzamide (B126) derivatives, intramolecular hydrogen bonds can form, particularly when a hydrogen bond acceptor group is present in the ortho position of the benzoyl ring. mdpi.com However, steric effects can prevent the formation of such bonds. mdpi.com The ability of the amide moiety to act as both a hydrogen bond donor and acceptor facilitates the formation of extended networks in the solid state. semanticscholar.org

Dihedral Angle Analysis of Aromatic and Carbonyl Systems

The relative orientations of the various planar groups within the molecule are best described by dihedral angles. In N-(2-oxo-2-phenylacetyl)benzamide, the dihedral angle between the two benzaldehyde (B42025) moieties is 72.64 (6)°. nih.gov For 2-oxo-1,2-diphenylethyl diisopropylcarbamate, the dihedral angle between the carbamate and benzoyl planes is 77.46 (8)° for the S-enantiomer and 76.21 (8)° for the R-enantiomer. nih.gov These large dihedral angles indicate a significant twist between the planar systems, which is a common feature in sterically hindered benzamide derivatives. nih.govnih.gov

Chirality and Stereoisomerism in the N-(2-oxo-1,2-diphenyl-ethyl)ethyl Backbone

The molecular structure of this compound inherently possesses stereochemical complexity due to the presence of a chiral center within its backbone. This chirality is a fundamental aspect of its molecular architecture, giving rise to the potential for stereoisomerism.

The source of this stereoisomerism is the carbon atom at the 1-position of the ethyl group, which is bonded to four different substituents: a hydrogen atom, a phenyl group, a benzoyl group (-C(=O)Ph), and the benzamido group (-NHC(=O)Ph). A carbon atom with four distinct substituents is defined as a chiral center or stereocenter. The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-N-(2-oxo-1,2-diphenyl-ethyl)benzamide and (S)-N-(2-oxo-1,2-diphenyl-ethyl)benzamide, according to the Cahn-Ingold-Prelog priority rules.

The spatial arrangement of the substituents around this chiral center is tetrahedral. The differential arrangement of these groups in the two enantiomers can lead to distinct interactions with other chiral molecules, such as biological receptors or enzymes, and can also result in different optical properties, such as the rotation of plane-polarized light.

While specific experimental data on the crystal structure of this compound is not widely available in the reviewed literature, analysis of closely related compounds provides insight into the likely stereochemical behavior. For instance, the crystal structure of 2-oxo-1,2-diphenylethyl diisopropylcarbamate, which shares the same 2-oxo-1,2-diphenylethyl core, has been shown to crystallize as a racemic twin, meaning that both the (R)- and (S)-enantiomers are present in equal amounts within the crystal lattice. nih.gov In this related structure, both enantiomers exhibit a highly similar conformation where the urethane function and the benzoyl group have an almost perpendicular arrangement. nih.gov This suggests that the two phenyl groups and the associated functional groups in this compound are also likely to adopt a non-planar conformation.

The existence of these stereoisomers is a critical consideration in the synthesis and characterization of this compound. Chemical synthesis from achiral starting materials typically results in a racemic mixture (an equimolar mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, would be necessary to study the specific properties of each individual stereoisomer.

Interactive Data Table: Stereochemical and Structural Features

| Feature | Description | Inferred Properties for this compound |

| Chiral Center | Carbon atom at position 1 of the ethyl backbone | Present |

| Stereoisomers | Enantiomers ((R) and (S) forms) | Expected to exist |

| Typical Synthesis Product | Racemic mixture | Likely |

| Conformation | Spatial arrangement of atoms | Likely non-planar, with phenyl and benzoyl groups in a pseudo-perpendicular orientation nih.gov |

Strategic Synthesis Methodologies for N 2 Oxo 1,2 Diphenyl Ethyl Benzamide and Analogues

Palladium-Catalyzed Reactions

Palladium catalysis offers an efficient and atom-economical pathway for the synthesis of α-amido ketones. A key strategy involves the ring-opening of strained heterocycles like 2H-azirines.

C–N Bond Cleavage of 2H-Azirines for α-Amido Ketone Formation

A novel palladium-catalyzed ring-opening reaction of 2,3-diaryl-2H-azirines with carboxylic acids provides a direct route to functionalized α-amido ketones, including the N-(2-oxo-1,2-diphenyl-ethyl)benzamide scaffold. acs.orgnih.govfigshare.com This method proceeds through a cascade involving nucleophilic addition of the carboxylic acid to the 2H-azirine, followed by the cleavage of the C–N single bond and a subsequent thermal rearrangement. acs.org The inherent ring strain of aziridines makes them suitable substrates for such ring-opening reactions. nih.govresearchgate.net This transformation is valued for its high atomic efficiency, broad substrate scope, and operational simplicity under relatively mild conditions. acs.org

The optimized reaction conditions for this transformation typically involve a palladium catalyst such as Palladium(II) acetate (Pd(OAc)2), a silver salt co-catalyst, a base like lithium carbonate (Li2CO3), and a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in a dioxane solvent at elevated temperatures. acs.org

Influence of Substrate Electronic Properties on Reaction Efficiency in Palladium Catalysis

The electronic properties of the substituents on both the 2H-azirine and the carboxylic acid play a significant role in the efficiency of the palladium-catalyzed synthesis of α-amido ketones. The reaction demonstrates outstanding functional-group compatibility. acs.org

For the carboxylic acid component, various benzoic acids bearing either electron-donating groups (e.g., -Me, -OMe) or electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF3, -NO2) react efficiently to produce the corresponding α-amido ketones in good to excellent yields. acs.org Similarly, the electronic nature of the substituents on the 2,3-diaryl-2H-azirine substrate influences the reaction outcome. Aryl groups with both electron-donating and electron-withdrawing substituents are well-tolerated. For instance, a chlorine atom or a methyl group on the phenyl ring of the 2H-azirine resulted in high yields of the desired products (84% and 85%, respectively). acs.org However, certain substitutions can lead to lower yields; for example, the reaction of 3-phenyl-2-(p-tolyl)-2H-azirine resulted in a lower yield compared to other tested substrates. acs.org Computational studies on related palladium-catalyzed aziridine ring-opening reactions suggest that interactions between the catalyst and the substrate are crucial in determining the reaction's regioselectivity and efficiency. nih.govacs.org

| 2H-Azirine Substituent (R¹) | Carboxylic Acid Substituent (R²) | Yield (%) |

|---|---|---|

| -H | 4-Me | 88 |

| -H | 4-OMe | 85 |

| -H | 4-F | 82 |

| -H | 4-Cl | 91 |

| -H | 4-NO₂ | 75 |

| 4-Cl | -H | 84 |

| 4-Me | -H | 85 |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the reactants. This approach is particularly valuable for creating libraries of structurally diverse compounds.

One-Pot Syntheses involving Isatoic Anhydride and α-Haloketones for Related Benzamides

One-pot synthesis provides an efficient pathway for generating benzamide (B126) derivatives. A notable example is the three-component reaction of isatoic anhydride, primary amines, and α-haloketones (like 2-bromoacetophenone derivatives). nih.gov This method allows for the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields. nih.gov The process is characterized by a simple reaction workup, and the products are easily separated from the reaction mixture, making it an attractive "green" synthesis method. nih.gov

Three-Component Coupling Strategies for N-Alkyl 2-[(2-oxo-2-aryl ethyl)amino]benzamide Derivatives

Elaborating on the one-pot approach, the three-component coupling of isatoic anhydride, a primary amine, and a derivative of 2-bromoacetophenone exemplifies a powerful strategy for building complex benzamide structures. nih.gov The reaction proceeds by the initial reaction of isatoic anhydride with the primary amine to form an intermediate, which then reacts with the α-haloketone. This sequential addition and substitution mechanism efficiently constructs the target N-alkyl 2-[(2-oxo-2-aryl ethyl)amino]benzamide scaffold. The versatility of this method allows for the generation of a diverse range of derivatives by simply varying the starting amine and α-haloketone. nih.gov

| Amine Component | α-Haloketone Component | Yield (%) |

|---|---|---|

| Benzylamine | 2-Bromoacetophenone | 92 |

| Allylamine | 2-Bromo-4'-chloroacetophenone | 89 |

| n-Butylamine | 2-Bromo-4'-methylacetophenone | 94 |

| Cyclohexylamine | 2-Bromoacetophenone | 90 |

| Aniline | 2-Bromo-4'-bromoacetophenone | 85 |

Acylation Reactions for Benzamide Formation

The formation of the benzamide linkage through acylation is a fundamental and widely used transformation in organic synthesis. This typically involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an activated carboxylic acid.

The synthesis of this compound and its analogues can be achieved by reacting the corresponding α-amino ketone with benzoyl chloride or benzoic acid. pearson.comgoogle.com When using benzoyl chloride, the reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride leaving group. pearson.comslideshare.netlibretexts.org This reaction is often carried out in the presence of a base, such as excess amine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. pearson.comarkat-usa.org

Alternatively, benzoic acid can be coupled directly with the amine using coupling agents. This approach avoids the generation of HCl. The synthesis of N-substituted benzamide derivatives is often accomplished by reacting a benzoic acid with an amine in the presence of reagents like thionyl chloride to first form the acyl chloride in situ. arkat-usa.orgresearchgate.net

Condensation of Benzoyl Chloride with Amino-Ketone Precursors

A fundamental and widely employed method for the formation of amide bonds is the condensation reaction between an acyl chloride and an amine. In the context of synthesizing this compound, this involves the reaction of benzoyl chloride with the amino-ketone precursor, 2-amino-1,2-diphenylethanone. This reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous base to neutralize the hydrogen chloride byproduct, thus driving the reaction to completion.

The general mechanism involves the nucleophilic attack of the primary amine group of the amino-ketone on the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product. The choice of solvent and base is critical to optimize the reaction yield and purity. While traditional methods may use solvents like toluene or dichloromethane (B109758), greener alternatives are increasingly being explored. nih.gov For instance, the use of solid-supported catalysts such as NaHSO₄-SiO₂ has been shown to effectively promote the condensation of benzoyl chloride with amines under solvent-free conditions, offering advantages in terms of environmental impact and ease of catalyst recovery. nih.gov

Table 1: Representative Conditions for Benzoyl Chloride Condensation

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Aminothiophenol, Benzoyl Chloride | NaHSO₄-SiO₂ | Solvent-free | 100 °C, 12 h | 89% | nih.gov |

| 4-Substituted Aminothiophenol, Disubstituted Benzoyl Chlorides | [bbim]BF₄ | Ionic Liquid | Room Temp | Excellent | nih.gov |

| Amino Acids, Substituted Benzoyl Chloride | - | - | - | - | researchgate.net |

| Benzamide, PiPr₂Cl | DMAP/Triethylamine (B128534) | Toluene | 110 °C, Overnight | Good | mdpi.com |

This table presents data for analogous condensation reactions to illustrate typical conditions.

Aminolysis of α-Ketoester Derivatives

The aminolysis of α-ketoesters represents another viable pathway for the synthesis of α-ketoamides. acs.orgresearchgate.net This method involves the reaction of an α-ketoester, such as a methyl or ethyl phenylglyoxylate derivative, with a primary or secondary amine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine displaces the alkoxy group of the ester to form the more stable amide bond.

This approach is particularly useful for creating a library of α-ketoamide analogues by varying both the α-ketoester and the amine component. The reaction is often carried out in a suitable organic solvent and may be facilitated by mild heating. While this method does not directly produce this compound, it is a key strategy for synthesizing its structural analogues, specifically α-ketoamides. For example, the reaction of N-acylisatins with methanol (B129727) can first yield α-phenylglyoxyl methyl ester derivatives, which can then undergo aminolysis with an appropriate amine to afford α-ketoamide derivatives. nih.govresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity. jocpr.comrsc.org

Expedited Ring-Opening of N-Acylisatins for α-Ketoamide Derivatives

A notable application of MAOS in the synthesis of α-ketoamide derivatives is the expedited ring-opening of N-acylisatins. nih.gov N-acylisatins are susceptible to nucleophilic attack at the C2 carbonyl carbon, which behaves as a reactive amide. nih.govresearchgate.net When treated with amines or alcohols under microwave irradiation, the isatin ring readily opens to generate α-ketoamides or α-ketoesters, respectively. nih.govresearchgate.net

The mechanism involves a nucleophilic attack by the amine on the C2 carbonyl of the N-acylisatin, leading to the cleavage of the amide bond within the ring and the formation of the α-ketoamide product. nih.gov This method provides a facile and efficient route to a variety of α-ketoamide derivatives that are of interest in medicinal chemistry. nih.gov The reaction proceeds rapidly, often within minutes, under microwave irradiation compared to hours or days required for conventional heating. nih.gov

Enhanced Reaction Rates and Yields under Microwave Irradiation

The application of microwave irradiation significantly enhances the efficiency of synthetic protocols for α-ketoamides and related compounds. The primary advantages are the substantial reduction in reaction time and the frequent improvement in product yields and purity. nih.govnih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction temperatures being reached more quickly and safely than with conventional oil baths. jocpr.commdpi.com

For instance, in the synthesis of α-ketoamide derivatives via the ring-opening of N-acylisatins, microwave irradiation reduces reaction times from hours to just a few minutes while simultaneously increasing the product yield. nih.govresearchgate.net Similar enhancements have been observed in various other heterocyclic syntheses, making MAOS a preferred method for rapid and efficient chemical transformations. researchgate.netmdpi.comderpharmachemica.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation of Isatin | Conventional | 4-48 h | 15-81% | nih.gov |

| N-Alkylation of Isatin | Microwave | 5-15 min | 75-96% | nih.gov |

| Ring-Opening of N-Acetylisatin | Conventional | - | 64-72% | nih.gov |

| Ring-Opening of N-Acetylisatin | Microwave | - | Higher Yields | nih.gov |

| Benzimidazole (B57391) Synthesis | Conventional | 2-2.5 h | 85% | jocpr.com |

| Benzimidazole Synthesis | Microwave | 6 min | 94% | jocpr.com |

This table showcases the general advantages of microwave irradiation in related synthetic procedures.

Green Chemistry Applications in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, green chemistry approaches focus on using environmentally benign solvents, reducing waste, and employing catalytic methods. nih.goveurjchem.com

Solvent-Free and Aqueous Reaction Media

A key aspect of green synthesis is the replacement of volatile and hazardous organic solvents with safer alternatives like water or, ideally, conducting reactions in the absence of any solvent (solvent-free conditions). rsc.orgrsc.org

Solvent-free, or neat, reactions offer significant environmental benefits, including the elimination of solvent waste, reduced cost, and simplified work-up procedures. rwth-aachen.demdpi.com For the synthesis of α-ketoamides, metal-free, solvent-free conditions have been developed using catalysts like glucose-based carbonaceous material, which can efficiently catalyze the oxidative cross-dehydrogenative coupling of α-ketoaldehydes with amines. rsc.orgrsc.org These reactions can proceed at mild temperatures (e.g., 50 °C) with good to excellent yields. rsc.org

Water as a reaction medium is another cornerstone of green chemistry due to its non-toxic, non-flammable, and inexpensive nature. rsc.org It can also provide unique selectivity and reactivity compared to organic solvents. One-pot syntheses in aqueous media have been successfully developed for related heterocyclic compounds like benzimidazoles, demonstrating excellent efficiency and selectivity at room temperature. rsc.org The development of similar aqueous protocols for the synthesis of this compound would represent a significant advancement in the sustainable production of this class of compounds.

Table 3: Examples of Green Synthesis Protocols for α-Ketoamides and Analogues

| Reaction Type | Catalyst/Conditions | Medium | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Oxidative CDC of α-ketoaldehydes with amines | Glucose-based Carbonaceous Material (10 wt%) | Solvent-free | 50 °C | Good to Excellent | rsc.orgrsc.org |

| Condensation of 2ATP with aldehydes | Ionic Liquid on Magnetic Nanoparticles | Solvent-free | 70 °C | 83-91% | mdpi.com |

| Condensation of 2ATP with N-protected amino acids | Molecular Iodine | Solvent-free | Room Temp | 54-98% | mdpi.com |

| Synthesis of 1,2-disubstituted benzimidazoles | Trimethylsilyl chloride | Water | Room Temp | Excellent | rsc.org |

This table highlights various green chemistry approaches applicable to the synthesis of the target compound's structural motifs.

Catalyst Design for Sustainable Synthesis of Benzamide Derivatives

The sustainable synthesis of benzamide derivatives, including this compound, increasingly relies on the principles of green chemistry, where catalyst design plays a pivotal role. The focus is on developing catalysts that are not only highly efficient but also environmentally benign, minimizing waste and energy consumption. Key strategies in catalyst design include the use of earth-abundant metals, heterogeneous catalysts for ease of separation and reuse, and catalysts that operate under mild reaction conditions.

Recent developments have explored various catalytic systems to improve the sustainability of amide bond formation. For instance, ruthenium-catalyzed reactions have been investigated to develop new atom-economic methodologies for synthesizing complex molecules. researchgate.net Catalytic hydrogenation represents another green approach, utilizing a catalyst to facilitate the addition of hydrogen to unsaturated compounds, thereby improving atom economy and reducing waste. jocpr.com In the synthesis of some benzamide derivatives, an emphasis is placed on conducting reactions at ambient temperatures, which significantly reduces energy requirements. researchgate.netcyberleninka.ru The goal is to replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalytic systems that can facilitate the reaction in small amounts and can be recycled.

The design principles for these sustainable catalysts often involve:

High Activity and Selectivity: To ensure high yields of the desired benzamide product while minimizing the formation of byproducts.

Use of Non-Toxic Materials: Shifting from catalysts based on scarce or toxic heavy metals to those based on abundant and less toxic metals like iron, copper, or manganese.

Mild Reaction Conditions: Designing catalysts that function effectively at lower temperatures and pressures, leading to significant energy savings.

An example of a green synthesis approach involves the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone derivatives to produce N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields with a simple workup. nih.gov Such multi-component reactions are inherently more efficient as they combine several steps into one, reducing solvent use, time, and waste.

Utilisation of Precursors for the this compound Framework

Synthesis from Benzil (B1666583), Benzamide, or Ammonia

One established synthetic pathway to this compound involves the reaction of key precursors such as benzil, benzamide, and ammonia. chemsrc.com This approach leverages readily available starting materials to construct the target molecule's core framework. The reaction is a form of reductive amination followed by acylation, occurring in a sequential or one-pot process.

The specific conditions for this reaction, such as temperature, solvent, and the potential need for a reducing agent or catalyst, would be critical in optimizing the yield and purity of the final product. This method highlights the utility of benzil as a versatile precursor for building the 1,2-diphenylethanone scaffold.

Role of 2-Amino-1,2-diphenylethanone in Synthetic Routes

2-Amino-1,2-diphenylethanone, also known as α-amino-deoxybenzoin, is a pivotal precursor in many synthetic routes to this compound and its analogues. This compound provides the complete carbon and nitrogen backbone of the target molecule, simplifying the final step to an amidation reaction.

The primary role of 2-amino-1,2-diphenylethanone is to act as the amine component in a nucleophilic acyl substitution reaction. The synthesis is typically achieved by reacting 2-amino-1,2-diphenylethanone with a benzoylating agent. This direct approach is highly efficient for forming the final amide bond.

Common benzoylating agents used in this reaction include:

Benzoyl chloride

Benzoic anhydride

Benzoic acid (in the presence of a coupling agent)

A closely related synthesis is that of N-(2-oxo-2-phenylethyl)benzamide, which is prepared from 2-aminoacetophenone and benzoyl chloride. chemicalbook.com The reaction for the diphenyl analogue follows the same principle, where the amino group of 2-amino-1,2-diphenylethanone attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. chemicalbook.com

The use of 2-amino-1,2-diphenylethanone as a precursor offers a convergent and efficient route to the target molecule, making it a preferred intermediate in the synthesis of this class of compounds.

Chemical Reactivity and Transformations of N 2 Oxo 1,2 Diphenyl Ethyl Benzamide

Reactions at the Amide Nitrogen

The secondary amide group (N-H) is a crucial site for functionalization. The nitrogen atom's lone pair of electrons and the attached proton allow for reactions such as alkylation and acylation, which are fundamental for modifying the compound's structure and properties.

The hydrogen atom on the amide nitrogen can be substituted with alkyl or acyl groups. These reactions typically proceed by first deprotonating the amide with a base to form a more nucleophilic amidate anion, which then reacts with an electrophilic alkylating or acylating agent.

N-Alkylation: This process introduces an alkyl group onto the amide nitrogen. The N-alkylation of amides is an important transformation in organic synthesis for producing N,N-disubstituted amides. mdpi.com A common strategy involves the use of a strong base to generate the amide's conjugate base, followed by reaction with an alkyl halide. mdpi.com Modern methods for N-alkylation include using alcohols as alkylating agents, which is considered an attractive process as water is the only byproduct. nih.gov Solvent-free phase-transfer catalytic conditions under microwave irradiation have also been developed as a rapid method for the N-alkylation of N-substituted amides. mdpi.com

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the amide nitrogen, forming an imide. N-acylation can be achieved using various acylating agents like acid chlorides or anhydrides in the presence of a base. Electrochemical methods for N-acylation have also been reported, offering a sustainable approach that can proceed in aqueous conditions at room temperature with excellent chemoselectivity. rsc.org

Table 1: General Conditions for Reactions at the Amide Nitrogen

| Reaction Type | Reagents | General Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Amide, Base (e.g., NaH), Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF, DMF) | N-Alkyl Benzamide (B126) |

| N-Alkylation (with Alcohols) | Amide, Alcohol (R-OH), Catalyst | Varies with catalyst system | N-Alkyl Benzamide |

| N-Acylation | Amide, Base (e.g., NaH), Acyl Chloride (R-COCl) | Anhydrous solvent | N-Acyl Benzamide (Imide) |

| Electrochemical N-Acylation | Amide, Carboxylic Acid, Electrolyte (e.g., TBAB) | Aqueous conditions, room temperature | N-Acyl Benzamide (Imide) |

Modification at the amide nitrogen is a key strategy for altering the molecular scaffold of benzamide-containing compounds to explore new chemical space and biological activities. A series of N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents, demonstrating the importance of this position for generating structural diversity. researchgate.net For instance, the synthesis of thiohydantoin derivatives, which are sulfur analogues of hydantoins, often involves structural modifications at the nitrogen positions to customize their properties for medicinal chemistry applications. nih.gov Such derivatizations can significantly impact the molecule's conformation, solubility, and interactions with biological targets.

Reactivity of the α-Keto Carbonyl Group

The α-keto carbonyl group is a highly reactive electrophilic center. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by a wide range of nucleophiles. allstudiesjournal.com In the hierarchy of carbonyl reactivity, ketones are generally more reactive towards nucleophiles than esters and amides, but less reactive than acid halides and anhydrides. allstudiesjournal.comyoutube.com

Nucleophilic addition is the most characteristic reaction of the carbonyl group. libretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral intermediate as the π-bond breaks and the electrons move to the oxygen atom. libretexts.org

This tetrahedral intermediate can then be protonated to yield an alcohol. Because N-(2-oxo-1,2-diphenyl-ethyl)benzamide has a ketone-like carbonyl, it is expected to undergo nucleophilic addition reactions rather than substitution, as it lacks a suitable leaving group at that position. libretexts.org Common nucleophiles that react with ketones include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that add to ketones to form tertiary alcohols upon acidic workup.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻) to reduce ketones to secondary alcohols.

Cyanide: The cyanide ion (CN⁻) can add to ketones to form cyanohydrins.

Amines: Primary amines can react with ketones to form imines, while secondary amines can form enamines. allstudiesjournal.com

The α-keto carbonyl group, often in conjunction with the adjacent amide functionality, serves as a versatile precursor for the synthesis of various heterocyclic compounds through condensation reactions. These reactions typically involve a reaction with a binucleophilic reagent, which contains two nucleophilic centers that can react with the carbonyl carbon and potentially other electrophilic sites in the molecule, leading to cyclization.

For example, α-amido ketones are known to react with various nitrogen-based binucleophiles like hydrazine, substituted hydrazines, hydroxylamine, and amidines to form five- or six-membered heterocyclic rings. A computational study on the cyclocondensation reaction between a 2-oxo-ethyl compound and ethylenediamine (B42938) highlighted the mechanistic pathways leading to the formation of a new ring system. nih.govresearchgate.net Similarly, the acid-catalyzed condensation of benzamide with glyoxal (B1671930) has been studied as a route to complex nitrogen heterocycles like hexaazaisowurtzitane precursors. semanticscholar.org The synthesis of substituted imidazoles has also been achieved from related (2-oxo-2-phenyl)ethyl substrates. researchgate.net Based on these precedents, this compound is a promising substrate for the synthesis of novel, highly substituted heterocyclic systems.

Table 2: Potential Heterocyclic Structures from Condensation Reactions

| Binucleophilic Reagent | Potential Heterocyclic Product |

|---|---|

| Hydrazine (H₂N-NH₂) | Substituted Pyridazinone or Pyrazole derivative |

| Ethylenediamine (H₂N-CH₂-CH₂-NH₂) | Substituted Diazepine or Imidazole derivative |

| Hydroxylamine (H₂N-OH) | Substituted Oxazine or Isoxazole derivative |

| Ammonia or Ammonium Acetate | Substituted Imidazole derivative |

Transformations of the Diphenyl-Substituted Ethylic Moiety

The diphenyl-substituted ethyl moiety refers to the -CH(Ph)-C(=O)Ph portion of the molecule. Reactivity in this part of the structure, aside from the keto-carbonyl group, is centered on the methine C-H bond, which is positioned alpha to both a phenyl group and the amide nitrogen.

The proton at this methine position is potentially acidic and could be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Deprotonation would generate a carbanion stabilized by resonance with the adjacent amide carbonyl and phenyl group. This carbanion could then act as a nucleophile in subsequent reactions, such as alkylation. The alkylation at the alpha position of ketones is a well-established method for forming new carbon-carbon bonds. youtube.com This process typically involves the formation of an enolate ion by deprotonation at the α-carbon, followed by an Sₙ2 reaction with an alkyl halide. youtube.com While specific studies on the α-alkylation of this compound are not documented, the general principles of enolate chemistry suggest that the methine position could be a site for introducing further substituents, provided a suitable base is used to overcome the steric hindrance and achieve deprotonation.

Modification of Phenyl Rings via Electrophilic Aromatic Substitution

The structure of this compound features three distinct phenyl rings, each theoretically susceptible to electrophilic aromatic substitution. These reactions, fundamental in organic synthesis, involve the replacement of a hydrogen atom on an aromatic ring with an electrophile. The outcome of such reactions is governed by the directing effects of the existing substituents on the ring.

In the case of this compound, the benzoyl group attached to the nitrogen is a meta-directing group due to the electron-withdrawing nature of the carbonyl. Conversely, the phenyl group at the benzylic position and the phenyl group of the benzoyl moiety attached to the carbonyl are influenced by the rest of the molecule in a more complex manner.

However, a thorough search of scientific databases and chemical literature did not yield any specific studies detailing electrophilic aromatic substitution reactions performed on this compound. Consequently, there is no experimental data available to construct a detailed table of research findings for this particular transformation.

Reactions at the Benzylic Position

The carbon atom situated between the two phenyl groups and bonded to the nitrogen atom is a benzylic position. This position is typically reactive due to the ability of the adjacent phenyl group to stabilize intermediates such as carbocations, radicals, or carbanions through resonance.

Potential reactions at this benzylic position could include oxidation, halogenation, or substitution reactions. For instance, treatment with a strong oxidizing agent could potentially cleave the C-N bond or modify the benzylic carbon. Similarly, radical halogenation, often initiated by UV light or a radical initiator, could introduce a halogen atom at this site.

Nevertheless, as with electrophilic aromatic substitution, there is a notable absence of published research specifically documenting reactions at the benzylic position of this compound. This lack of data prevents a detailed discussion and tabulation of experimental outcomes.

Mechanistic Investigations of Key Transformations

The absence of documented transformations for this compound naturally extends to a lack of mechanistic investigations for this specific compound.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts, multiplicities, and coupling constants for N-(2-oxo-1,2-diphenyl-ethyl)benzamide, are not available in published research.

Detailed ¹H and ¹³C NMR Spectral Assignments

Specific, experimentally determined, and assigned ¹H and ¹³C NMR chemical shifts for this compound have not been reported in the scientific literature.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation

There are no available studies that employ two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) for the structural confirmation of this compound.

Comparison of Experimental and Theoretical Chemical Shifts

A comparative analysis between experimentally measured and theoretically calculated NMR chemical shifts for this compound cannot be provided, as the necessary experimental and computational data has not been published.

Infrared (IR) Spectroscopy

Specific experimental IR spectra and detailed vibrational mode analyses for this compound are not available in the reviewed literature.

Characteristic Vibrational Frequencies of Amide and Carbonyl Groups

While benzamide (B126) derivatives typically exhibit characteristic vibrational frequencies for their amide and carbonyl groups, the precise wavenumbers for this compound have not been documented. Generally, the C=O stretching vibration of the ketone would be expected in the range of 1680-1700 cm⁻¹, and the amide I band (primarily C=O stretch) would appear around 1630-1680 cm⁻¹. The amide II band (N-H bend and C-N stretch) is typically observed near 1520-1570 cm⁻¹. However, without experimental data, these are only estimations.

Correlation with Theoretical Vibrational Analyses

No studies correlating the experimental IR spectrum of this compound with theoretical vibrational analyses, such as those derived from Density Functional Theory (DFT) calculations, are available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves critical roles in both confirming the molecular identity and deducing its structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. For this compound, the expected molecular formula is C₂₁H₁₇NO₂. The theoretical exact mass of this compound can be calculated by summing the masses of its constituent atoms (21 carbons, 17 hydrogens, 1 nitrogen, and 2 oxygens).

An HRMS analysis would measure the experimental mass-to-charge ratio of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙) to within a few parts per million (ppm). By comparing this highly accurate experimental mass to the calculated theoretical mass, the elemental composition can be confidently validated, distinguishing it from other potential formulas with the same nominal mass. While specific HRMS data for this compound is not detailed in the reviewed literature, this technique remains the standard for molecular formula validation in modern chemical research.

Fragmentation Pattern Analysis for Structural Inference

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules are induced to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable insights into the compound's structure.

For this compound, a plausible fragmentation pathway can be inferred based on its functional groups (an amide and a ketone). Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the ketone and amide carbonyl groups is expected. A primary fragmentation would be the cleavage of the amide bond.

Formation of Benzoyl Cation: A very common fragmentation for benzamides is the formation of the benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This stable ion is often a base peak in the mass spectrum.

Formation of Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.

Cleavage of the Ketone Group: Fragmentation can also occur on either side of the ketone's carbonyl group, leading to the formation of other characteristic ions. For instance, cleavage between the two carbonyl-bearing carbons could also yield the benzoyl cation (m/z 105).

Analysis of these characteristic fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the benzoyl, amide, and diphenyl-ethyl ketone moieties.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about the molecular geometry and the forces governing crystal assembly. Although a specific crystal structure for this compound was not found in the searched crystallographic databases, this section outlines the type of information that such an analysis would provide.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A single-crystal X-ray diffraction study would yield the exact coordinates of each atom in the molecule's asymmetric unit. From these coordinates, precise geometric parameters can be calculated. This data is typically presented in tabular format to allow for detailed analysis of the molecular structure.

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is illustrative as experimental data was not available.)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C=O (Amide) | ~1.23 | |

| C-N (Amide) | ~1.33 | |

| C=O (Ketone) | ~1.21 | |

| C-C (Phenyl) | ~1.39 (avg) |

Table 2: Hypothetical Bond Angles for this compound (Note: This table is illustrative as experimental data was not available.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| O | C | N (Amide) | ~122 |

| C | N | C | ~120 |

| C | C | O (Ketone) | ~120 |

Table 3: Hypothetical Dihedral Angles for this compound (Note: This table is illustrative as experimental data was not available.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| O | C | N | C | ~180 (trans amide) |

| Phenyl Ring 1 | C | C | Phenyl Ring 2 | Variable |

These tables would provide quantitative data on the planarity of the amide group, the orientation of the three phenyl rings relative to each other, and any steric strain within the molecule.

Crystal Packing Analysis and Supramolecular Interactions

Beyond individual molecular geometry, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the non-covalent interactions, known as supramolecular interactions, that dictate the material's bulk properties.

For this compound, key interactions would likely include:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O). These sites can form intermolecular hydrogen bonds, often leading to the formation of chains or dimeric motifs that are common in benzamide structures.

π-π Stacking: The presence of three phenyl rings suggests that π-π stacking interactions would be a significant feature of the crystal packing, where the electron-rich aromatic rings arrange themselves in parallel or offset geometries.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen groups (from the phenyl rings or the ethyl backbone) and the oxygen atoms of the carbonyl groups can further stabilize the crystal structure.

A complete analysis would describe these interactions in detail, including their distances and angles, and how they combine to build the three-dimensional crystalline superstructure.

Theoretical and Computational Chemistry Studies of N 2 Oxo 1,2 Diphenyl Ethyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to predict a wide range of molecular properties by calculating the electron density of a system.

Geometry Optimization and Energetic Minimization

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the energetic minimum. This stable arrangement, or equilibrium geometry, is crucial for understanding the molecule's structural parameters and stability. For N-(2-oxo-1,2-diphenyl-ethyl)benzamide, this calculation would start with an initial guess of the structure and iteratively adjust the positions of the atoms until the forces on each atom are negligible and the total energy is minimized.

The process reveals key structural information such as bond lengths, bond angles, and dihedral (torsion) angles. For a complex molecule like this compound, with its multiple phenyl rings and amide linkage, DFT calculations would predict the relative orientations of these groups. For instance, the calculations would determine the planarity of the amide group and the torsion angles between the phenyl rings, which are critical for understanding steric hindrance and potential intramolecular interactions, such as hydrogen bonding.

Table 1: Predicted Structural Parameters for this compound from a Representative DFT Calculation Note: The following data is illustrative and represents typical values for similar organic molecules, as a specific study on the target compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (keto) | ~1.22 Å |

| C=O (amide) | ~1.24 Å | |

| C-N (amide) | ~1.36 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| Bond Angle | O=C-N (amide) | ~122° |

| C-N-C | ~125° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. libretexts.orgwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net The energy of the HOMO-LUMO gap can also be used to predict the wavelengths of light a compound will absorb in UV-Vis spectroscopy.

For this compound, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule. The HOMO would likely be localized on the more electron-rich regions, such as the phenyl rings or the amide group, while the LUMO would be centered on electron-deficient sites.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: These values are illustrative, based on typical DFT calculations for aromatic amides.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.5 eV |

| LUMO Energy (ELUMO) | -1.8 eV |

Electronic Structure Investigations

Beyond geometry and FMOs, computational chemistry offers deeper insights into the electronic landscape of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. Blue colors indicate regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net Green areas represent neutral or non-polar regions.

For this compound, an MEP map would likely show strong negative potentials (red) around the carbonyl oxygen atoms of the keto and amide groups, indicating these are the primary sites for electrophilic interaction. Positive potentials (blue) would likely be located around the N-H proton of the amide group, making it a potential site for nucleophilic interaction or hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying electron delocalization, hyperconjugation, and intramolecular charge transfer. researchgate.netresearchgate.net

Table 3: Illustrative NBO Analysis for Key Interactions in this compound Note: This table presents hypothetical but representative data for stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π*(C=O, amide) | ~50-60 |

| LP(O, keto) | π*(C-C, phenyl) | ~5-10 |

Charge Distribution and Reactivity Descriptors

The distribution of electron charge on the atoms of a molecule is fundamental to its reactivity. Mulliken population analysis is one method used to calculate the partial atomic charges, although other schemes like Natural Population Analysis (NPA) derived from NBO are often considered more reliable. uni-muenchen.deresearchgate.net These calculations assign a partial charge to each atom, indicating whether it is electron-rich (negative charge) or electron-poor (positive charge).

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.

Table 4: Calculated Global Reactivity Descriptors (Illustrative Values) Note: Values are derived from the representative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.426 |

Spectroscopic Parameter Prediction and Validation

A thorough understanding of the spectroscopic properties of this compound is crucial for its characterization and for elucidating its behavior in various chemical environments. While experimental spectroscopic data provides direct measurements, theoretical and computational chemistry offers powerful tools to predict and validate these parameters. Such studies can provide detailed assignments of spectral features and offer insights into the molecule's electronic structure and dynamics. It is important to note that, at the time of this writing, specific computational studies predicting the spectroscopic parameters of this compound are not prevalent in publicly accessible scientific literature. The following sections describe the well-established theoretical methodologies that would be employed for such a study.

Theoretical NMR Chemical Shift Calculation (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. The prediction of NMR chemical shifts through quantum mechanical calculations has become a standard procedure to complement and confirm experimental findings. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. rsc.orgsemanticscholar.org

The GIAO method, typically used in conjunction with Density Functional Theory (DFT), effectively addresses the gauge-origin problem in magnetic property calculations. q-chem.com The theoretical workflow for predicting the NMR chemical shifts of this compound would involve the following steps:

Geometry Optimization: The first step is to obtain a reliable molecular geometry. This is typically achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).

NMR Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding constants (σ) for each nucleus (e.g., ¹³C and ¹H) are calculated using the GIAO method at the same or a higher level of theory.

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample. conicet.gov.ar

Correlation with Experimental Data: The predicted chemical shifts are then compared with experimental values. A linear regression analysis is often performed to assess the quality of the correlation. High R² values (close to 1) indicate a strong agreement between the theoretical and experimental data. imist.ma

For a molecule like this compound, such calculations would be invaluable for the unambiguous assignment of all proton and carbon signals in its NMR spectra, especially for the complex aromatic regions and the chiral center.

Illustrative Data Table: Theoretical vs. Experimental ¹³C NMR Chemical Shifts for this compound

The following table presents hypothetical data to illustrate how the results of a GIAO NMR chemical shift calculation would be displayed. Actual experimental and computational data for this specific compound would need to be generated through dedicated research.

| Atom | Theoretical Chemical Shift (ppm) (GIAO/B3LYP/6-31G(d,p)) | Experimental Chemical Shift (ppm) |

| C=O (amide) | 168.5 | 167.8 |

| C=O (ketone) | 195.2 | 194.5 |

| CH (chiral) | 65.3 | 64.7 |

| Aromatic C | 125.1 - 138.9 | 124.8 - 138.2 |

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

The standard computational approach involves:

Geometry Optimization and Frequency Calculation: Similar to NMR predictions, the process begins with a geometry optimization of the molecule at a chosen level of theory (e.g., DFT with a specific functional and basis set). Following optimization, a frequency calculation is performed on the stationary point to ensure it is a true minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies. faccts.degithub.io

Scaling Factors: The calculated harmonic frequencies are known to be systematically higher than the experimental frequencies due to the neglect of anharmonicity and approximations in the computational method. nist.gov To improve the agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor, which is specific to the level of theory used. researchgate.net

Spectral Analysis: The scaled frequencies and calculated intensities can then be used to generate a theoretical vibrational spectrum. This allows for a direct comparison with the experimental IR or Raman spectrum, facilitating the assignment of specific vibrational modes to the observed absorption bands. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the two carbonyl groups (amide and ketone) and the N-H bond.

Illustrative Data Table: Calculated and Experimental Vibrational Frequencies for this compound

The following table presents hypothetical data to demonstrate the comparison between calculated (scaled) and experimental vibrational frequencies. Actual data would require specific experimental and computational studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C=O Stretch (Ketone) | 1685 | 1680 |

| C=O Stretch (Amide I) | 1660 | 1655 |

| C-N Stretch | 1390 | 1385 |

Computational Mechanistic Elucidation of Reactions involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the influence of the reaction environment. mdpi.com While specific mechanistic studies involving this compound are not widely reported, this section outlines the computational methodologies that would be applied to elucidate such reaction mechanisms.

Transition State Analysis and Reaction Pathways

Understanding a chemical reaction requires the identification of the reactants, products, and any intermediates, as well as the transition states that connect them. Computational methods allow for the mapping of the potential energy surface of a reaction, revealing the lowest energy path from reactants to products.

The key steps in such an analysis are:

Locating Stationary Points: The geometries of the reactants, products, and any proposed intermediates are optimized to find their minimum energy structures on the potential energy surface.

Transition State Searching: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. psu.edu Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the TS structure connecting the reactants and products. github.io

Frequency Analysis: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. reddit.com

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the found transition state correctly connects the desired reactants and products, an IRC calculation is performed. github.io This calculation traces the minimum energy path downhill from the transition state in both forward and reverse directions, ideally leading to the reactant and product minima.

For reactions involving this compound, this type of analysis could be used to study, for example, its synthesis, hydrolysis, or reactions at its chiral center, providing detailed information about the reaction barriers and the stereochemical outcome.

Solvent Effects on Reaction Thermodynamics and Kinetics

Most chemical reactions are carried out in a solvent, which can significantly influence the thermodynamics and kinetics of the reaction. ucsb.edu Computational models can account for these solvent effects, providing a more realistic description of the reaction.

There are two main approaches to modeling solvent effects:

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation along with the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.

Implicit Solvent Models (Continuum Models): The solvent is modeled as a continuous medium with a specific dielectric constant. wikipedia.orgtechconnect.org The solute is placed in a cavity within this continuum. This method, often referred to as the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent. rsc.org

Synthetic Applications of N 2 Oxo 1,2 Diphenyl Ethyl Benzamide in Complex Chemical Systems

Role as a Versatile Synthetic Intermediate and Building Block

N-(2-oxo-1,2-diphenyl-ethyl)benzamide is commercially available and has been described as an important raw material in chemical synthesis. lookchem.com However, detailed and specific examples of its role as a versatile synthetic intermediate or a building block in the construction of more complex molecules are not extensively reported in peer-reviewed scientific literature. The inherent functionalities of the molecule, namely the ketone and the amide groups, suggest its potential to participate in a range of chemical reactions.

Theoretically, the α-aminoketone backbone could serve as a scaffold for the introduction of further chemical diversity. The ketone functionality could undergo nucleophilic addition, reduction, or condensation reactions, while the amide group offers sites for hydrolysis, reduction, or participation in cyclization reactions. Despite this potential, specific and elaborated examples of its utility as a versatile building block remain largely undocumented in accessible research.

Utility in the Construction of Advanced Organic Scaffolds

The construction of advanced organic scaffolds often relies on the use of multifunctional building blocks that can undergo predictable and high-yielding transformations. While this compound possesses the structural features that could theoretically lead to the formation of such scaffolds, its practical application in this area is not well-established in the scientific literature.

Formation of Chiral Building Blocks

The stereoselective synthesis of chiral building blocks is a critical aspect of modern organic chemistry, particularly in the development of pharmaceuticals. The structure of this compound contains a stereocenter at the α-carbon. However, there is no information available in the scientific literature regarding the stereoselective synthesis of this compound or its application in the formation of other chiral building blocks.

Achieving stereoselective synthesis would typically involve either the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst. There are no documented methods for the enantioselective or diastereoselective synthesis of this compound. Consequently, its use as a resolved enantiopure building block for the transfer of chirality to new molecules has not been reported.

Exploration in Ligand Design

The design of ligands for metal-catalyzed reactions is a field of intense research, with applications in asymmetric catalysis and materials science. The nitrogen and oxygen atoms within the this compound structure have the potential to act as coordination sites for metal ions. The formation of chelate rings with a metal center could lead to stable complexes with potential catalytic activity.

However, an extensive review of the literature reveals no studies where this compound has been explored or utilized as a ligand in metal-catalyzed reactions. While other benzamide-containing molecules have been successfully employed as ligands, the specific application of the title compound in this context remains an unexplored area of research.

Future Research Trajectories in N 2 Oxo 1,2 Diphenyl Ethyl Benzamide Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Methods

The single chiral center in N-(2-oxo-1,2-diphenyl-ethyl)benzamide is pivotal to its potential applications, yet controlling its stereochemistry remains a significant synthetic challenge. Future research will undoubtedly focus on moving beyond classical, racemic preparations towards highly efficient and stereoselective methods. The development of catalytic asymmetric syntheses is a key objective in modern organic chemistry, aiming to produce enantiomerically pure compounds without the need for chiral auxiliaries or resolution steps. nih.govpnas.org

Promising avenues include the development of transition-metal catalyzed cross-coupling reactions. For instance, a palladium-catalyzed asymmetric arylation of an appropriate α-keto imine precursor could offer a direct route to the desired stereoconfiguration. nih.gov Another approach could involve the enantioselective N–H insertion reaction of an α-diazo ketone with benzamide (B126), catalyzed by a chiral rhodium or copper complex. rsc.org Organocatalysis also presents a powerful tool; a chiral phosphoric acid could be employed to catalyze the nucleophilic amination of a suitable azoalkene precursor, leading to a chiral α-amino hydrazone that can be subsequently converted to the target α-amido ketone with no loss of stereochemical integrity. rsc.org

These potential methodologies are summarized in the table below, highlighting the diversity of catalytic systems that could be explored.

| Proposed Method | Catalyst Type | Potential Chiral Ligand/Catalyst | Key Transformation | Expected Outcome |

| Asymmetric Arylation | Palladium Catalysis | Chiral Phosphine Ligands (e.g., BINAP derivatives) | C-C bond formation | High enantioselectivity (>95% ee) |

| N-H Insertion | Rhodium Catalysis | Chiral Spiro Phosphoric Acids | C-N bond formation | High yield and enantioselectivity |

| Nucleophilic Amination | Organocatalysis | Chiral Phosphoric Acid | C-N bond formation | High enantioenrichment |

| Asymmetric Umpolung | Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | C-C bond formation | Access to γ-amino ketone precursors nih.gov |

Success in this area would provide access to enantiopure this compound, enabling the exploration of its chiroptical properties and stereospecific interactions in various applications.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in this compound—an amide, a ketone, and a vicinal diketone-like structure—suggests a rich and largely unexplored reactive landscape. Future research should aim to systematically investigate the chemoselectivity of this scaffold and discover novel chemical transformations.

The two carbonyl groups offer distinct sites for nucleophilic attack. It is conceivable that their differing electronic environments could be exploited for selective reactions. For example, selective reduction of the ketone carbonyl over the more stable amide carbonyl could yield α-amido alcohols. Conversely, conditions could be developed to engage the amide in reactions while leaving the ketone untouched. The vicinal arrangement of the carbonyls makes the molecule a prime candidate for condensation reactions to form heterocyclic systems. nih.gov Reaction with 1,2-diamines, for instance, could lead to the formation of novel, highly substituted quinoxaline (B1680401) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Furthermore, the α-carbon, being activated by both adjacent carbonyls, could serve as a handle for further functionalization through enolate chemistry. The amide proton also offers a site for derivatization or participation in directed reactions. The exploration of photochemical transformations, such as the Norrish/Yang reaction, could lead to complex cyclobutanol (B46151) products via intramolecular hydrogen abstraction. acs.org

| Functional Group | Potential Reaction Type | Reagents/Conditions | Potential Product Class |

| Ketone Carbonyl | Selective Reduction | Mild Hydride Reagents (e.g., NaBH4) | α-Amido Alcohols |

| Ketone/Amide Carbonyls | Condensation | 1,2-Diamines, Acid Catalyst | Quinoxaline Derivatives |

| α-Carbon | Enolate Alkylation/Acylation | Strong Base (e.g., LDA), Electrophile | C-Substituted Derivatives |

| Amide N-H | N-Alkylation / N-Arylation | Base, Alkyl/Aryl Halide | N-Substituted Derivatives |

| Entire Scaffold | Photochemical Cyclization | UV Irradiation (λ > 320 nm) | Aminocyclobutanols |

A systematic study of these reactivity patterns would significantly expand the chemical space accessible from this core structure, yielding new molecular architectures with potentially valuable properties.

Integration of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of complex molecules like this compound often involves multi-step sequences with potentially hazardous intermediates or challenging reaction conditions. Flow chemistry, or continuous processing, offers a powerful platform to address these issues by providing superior control over reaction parameters, enhancing safety, and improving scalability. rsc.orgnih.gov

Future research should focus on developing a fully integrated, multi-step continuous flow synthesis of this compound. rsc.org A hypothetical telescoped process could begin with the formation of an amide bond in a first reactor module, followed by the introduction of the second phenylacetyl moiety in a subsequent module under precisely controlled temperature and residence time. nih.gov The generation of potentially unstable intermediates could be managed safely in flow, as they are produced and consumed in small volumes continuously. researchgate.net

Furthermore, in-line purification and analytical technologies can be integrated into the flow path. nih.gov For example, scavenger resins could be packed into columns to remove byproducts, or liquid-liquid extraction units could perform aqueous workups continuously. thieme-connect.de Real-time monitoring using spectroscopic methods (e.g., IR, NMR) would allow for rapid optimization and process control, ensuring high yield and purity of the final product. nih.gov

| Synthesis Stage | Flow Module | Key Parameters | In-Line Technology |

| Amide Formation | Packed Bed Reactor or Heated Coil | Temperature, Residence Time, Stoichiometry | Automated Reagent Dosing |

| Second Moiety Introduction | Micro-mixer and Residence Time Coil | Rapid Mixing, Precise Temperature Control | In-line IR Spectroscopy |

| Quenching/Workup | Liquid-Liquid Separator | Solvent Flow Rates, Phase Separation | Membrane-based Separator |

| Purification | Packed Column with Scavenger Resin | Flow Rate, Resin Capacity | In-line UV/Vis Detector |

The development of such a process would not only represent a significant advance in the synthesis of this specific compound but also serve as a model for the continuous manufacturing of other complex α-amido ketones.

Advanced Computational Design for Predicting New Compound Architectures and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable tool for understanding and predicting molecular behavior, thereby accelerating the discovery of new compounds and reactions. whiterose.ac.uk Applying advanced computational methods to this compound can provide deep insights into its structure, properties, and reactivity, guiding future experimental work.

A primary focus would be to model the conformational landscape of the molecule. The steric bulk of the three phenyl groups likely imposes significant constraints on the rotational freedom around the C-C and C-N bonds, leading to a set of preferred low-energy conformations. DFT calculations can accurately predict these stable conformers and the energy barriers between them, which is crucial for understanding the molecule's reactivity and its potential to interact with other molecules or surfaces. nih.govresearchgate.net

Furthermore, computational models can be used to predict reactivity. By calculating the energies of transition states and intermediates for various potential reactions, researchers can identify the most likely reaction pathways and predict the regioselectivity and stereoselectivity of transformations. researchgate.net This predictive power can be used to screen potential catalysts for stereoselective syntheses or to design novel transformations that have not yet been explored experimentally. DFT can also be used to simulate spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies), aiding in the structural confirmation of newly synthesized derivatives. nih.govresearchgate.net

| Computational Method | Property to be Investigated | Purpose/Application |

| DFT Geometry Optimization | Conformational Analysis | Identify stable 3D structures and rotational barriers |

| Transition State Searching | Reaction Mechanism and Selectivity | Predict feasibility and outcome of new reactions |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions (UV-Vis) | Predict optical properties of derivatives |

| NBO/AIM Analysis | Electronic Structure | Understand intramolecular interactions and bonding |

| Molecular Dynamics (MD) Simulation | Dynamic Behavior | Model interactions with solvents or biological targets nih.gov |

The synergy between computational prediction and experimental validation will be key to efficiently navigating the chemical possibilities of the this compound scaffold.

Exploration of this compound in Materials Science as a Chemical Synthon (excluding material properties)